molecular formula C17H21N3O B5479755 N-[4-(SEC-BUTYL)PHENYL]-N'-(4-PYRIDYLMETHYL)UREA

N-[4-(SEC-BUTYL)PHENYL]-N'-(4-PYRIDYLMETHYL)UREA

Cat. No.: B5479755
M. Wt: 283.37 g/mol
InChI Key: ZNNUFCMVORSFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(SEC-BUTYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a sec-butyl group attached to a phenyl ring and a pyridylmethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(SEC-BUTYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA typically involves the reaction of 4-(sec-butyl)aniline with 4-(chloromethyl)pyridine in the presence of a base, followed by the addition of an isocyanate. The reaction is carried out under mild conditions, often in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(SEC-BUTYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-[4-(SEC-BUTYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(SEC-BUTYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-SEC-BUTYLPHENYL)-4-CHLOROBENZENESULFONAMIDE
  • N-(4-SEC-BUTYLPHENYL)-4-ETHOXYBENZAMIDE
  • N-(4-SEC-BUTYLPHENYL)-2-NITROBENZAMIDE

Uniqueness

N-[4-(SEC-BUTYL)PHENYL]-N’-(4-PYRIDYLMETHYL)UREA is unique due to the presence of both a sec-butyl group and a pyridylmethyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-3-13(2)15-4-6-16(7-5-15)20-17(21)19-12-14-8-10-18-11-9-14/h4-11,13H,3,12H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNUFCMVORSFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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